(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(thiophen-2-yl)prop-2-en-1-one (CAS: 95793-51-4) is a chalcone-thiazole hybrid characterized by a central α,β-unsaturated ketone backbone. Its structure features a 4-methyl-1,3-thiazole ring substituted with a 4-chlorophenyl group at position 2 and a thiophen-2-yl moiety at the enone's β-position.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS2/c1-11-16(15(20)9-8-14-3-2-10-21-14)22-17(19-11)12-4-6-13(18)7-5-12/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVXUXDIUSIMGS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 4-chlorobenzaldehyde, 2-acetylthiophene, and 2-aminothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Biological Activity
The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, based on diverse research findings.
- Molecular Formula : C17H12ClNOS2
- Molecular Weight : 345.87 g/mol
- CAS Number : 860610-06-6
Anticancer Activity
Research indicates that thiazole derivatives possess significant anticancer properties. For example, a study by Da Silva et al. evaluated various thiazolidinone derivatives, demonstrating that certain compounds exhibited potent antitumor effects against glioblastoma cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9b | U87MG | 5.4 | Apoptosis induction |
| 9e | U251 | 4.8 | Cell cycle arrest |
| 9g | A172 | 6.0 | Inhibition of migration |
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. A study highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial activity .
Table 2: Antimicrobial Efficacy of Thiazole Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been explored in various studies. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on Glioblastoma Treatment : Da Silva et al. synthesized multiple thiazolidinone derivatives and assessed their cytotoxicity against glioblastoma cell lines. They reported that certain derivatives significantly reduced cell viability and induced apoptosis through the mitochondrial pathway .
- Antimicrobial Screening : A high-throughput screening assay conducted by researchers demonstrated that several thiazole derivatives exhibited potent antimicrobial activity against clinical isolates of bacteria, suggesting their potential use as novel antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Backbone Modifications
Thiophene vs. Pyridine Substitution
Replacing the thiophen-2-yl group with pyridine alters electronic properties and binding interactions. For example:
- Molecular weight differences : The pyridine analog (MW: 340.83 g/mol) is heavier than the thiophene derivative (estimated MW: ~340–350 g/mol based on analogs), which may influence pharmacokinetic properties like membrane permeability .
Thiazole Ring Substituents
Variations in the thiazole ring’s substituents significantly impact steric and electronic profiles:
- 4-Methyl vs. ethylamino groups: In compound 19 from , (2E)-3-(4-chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one, the ethylamino group introduces basicity and hydrogen-bond donor capacity, contrasting with the non-polar methyl group in the target compound. This substitution correlates with moderate DNA gyrase B inhibition (IC50: 49.0 µM) .
Substituent Effects on Aromatic Rings
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro substituents: Compounds like (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-one (, Entry 17) show reduced inhibitory activity (IC50: 47.3 µM) compared to chlorophenyl analogs, likely due to nitro’s strong electron-withdrawing effect destabilizing charge transfer interactions .
- Methoxy groups: In (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (), the methoxy group’s electron-donating nature enhances resonance stabilization, which may improve photophysical properties but reduce electrophilicity at the enone moiety .
Halogen Substituents
- Chlorophenyl vs.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
